1,3-Diphenyl-1H-pyrazol-5-amine

GIRK channel positive allosteric modulator medicinal chemistry

1,3-Diphenyl-1H-pyrazol-5-amine is the essential 1,3-diphenyl substituted aminopyrazole scaffold required for potent GIRK channel inhibition (IC50 0.8 μM) and exclusive pyrazolo[3,4-b]pyridine synthesis (68-76% yield). The unique substitution pattern is critical for π–π stacking interactions and cannot be replicated by mono-phenyl or alkyl analogs. Bulk quantities (≥97% purity) support cost-effective agrochemical intermediate production.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
CAS No. 5356-71-8
Cat. No. B031207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-1H-pyrazol-5-amine
CAS5356-71-8
Synonyms5-Amino-1,3-diphenyl-pyrazole;  1,3-Diphenyl-1H-pyrazol-5-amine;  1,3-Diphenyl-5-aminopyrazole;  5-Amino-1,3-diphenylpyrazole
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
InChIInChI=1S/C15H13N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,16H2
InChIKeySXOFMEWDEKEVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8): Verified Purity, Scalable Synthesis & Biological Scaffold Data for Chemical Procurement


1,3-Diphenyl-1H-pyrazol-5-amine (CAS 5356-71-8) is a heterocyclic aminopyrazole derivative characterized by a central pyrazole ring bearing phenyl substituents at the N1 and C3 positions and a free amino group at C5. It serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and agrochemical research [1][2]. Its molecular formula is C15H13N3 with a molecular weight of 235.28 g/mol [1]. Physicochemical properties include a melting point of 128–132°C and a predicted boiling point of 454.0 ± 33.0°C .

Why Structural Homologs Cannot Substitute for 1,3-Diphenyl-1H-pyrazol-5-amine in Critical Synthetic and Biological Applications


Though several aminopyrazoles share a common core, the unique 1,3-diphenyl substitution pattern of 5356-71-8 imposes critical differences in reactivity, downstream product profiles, and biological target engagement. Mono-phenyl or alkyl-substituted analogs (e.g., 5-amino-3-phenylpyrazole or 3-methyl-1-phenyl-1H-pyrazol-5-amine) lack the second phenyl ring required for key π–π stacking interactions in GIRK channel modulation and antibacterial target binding [1][2]. Moreover, the specific substitution pattern dictates the outcome of condensation reactions used to generate pyrazolo[3,4-b]pyridines and other fused heterocycles [3]. Substituting a generic homolog therefore risks failed syntheses, inactive products, or irreproducible biological results.

Quantitative Differentiation of 1,3-Diphenyl-1H-pyrazol-5-amine Against Closest Analogs


Enhanced GIRK Channel Modulator Potency Through π–π Stacking Interactions

1,3-Diphenyl-1H-pyrazol-5-amine serves as a key scaffold for generating selective GIRK channel inhibitors. Direct comparison of diphenyl-substituted derivatives with mono-phenyl analogs reveals that the second phenyl ring is essential for achieving sub-micromolar potency. Specifically, the diphenylpyrazole core enables π–π stacking interactions with aromatic residues in the GIRK channel pore, which are absent in 3-phenyl-only or 3-methyl-1-phenyl derivatives [1]. The 1,3-diphenyl-1H-pyrazol-5-amine derivative 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide exhibited an IC50 of 0.8 μM against GIRK1/2 channels, whereas the corresponding 3-phenyl-1-methyl analog showed no inhibition at concentrations up to 10 μM [2].

GIRK channel positive allosteric modulator medicinal chemistry

Superior Antibacterial Activity Against Staphylococcus aureus Compared to Mono-Phenyl Analogs

In a systematic structure-activity relationship (SAR) study of diphenylpyrazole compounds, 1,3-diphenyl-1H-pyrazol-5-amine (Compound 5 in the series) exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against methicillin-susceptible Staphylococcus aureus ATCC 29213 [1]. By contrast, the mono-phenyl analog 5-amino-3-phenylpyrazole (lacking the N1-phenyl group) showed no detectable antibacterial activity at the highest tested concentration (MIC > 128 μg/mL) [1]. This represents at least a 4-fold improvement in potency attributable directly to the 1,3-diphenyl substitution pattern.

antimicrobial Staphylococcus aureus structure-activity relationship

Validated Purity and Supply Chain Transparency Enabling Reproducible Downstream Chemistry

1,3-Diphenyl-1H-pyrazol-5-amine is commercially available with a certified purity of ≥97% (HPLC) from multiple reputable suppliers . This purity level contrasts with the lower purity (typically 95%) and higher variability reported for the analogous 1,3-diphenyl-1H-pyrazol-5-ol . The 97% purity specification ensures reliable performance in sensitive synthetic applications such as the preparation of molecular switches and the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles [1].

purity quality control procurement

Cost-Effective Scalability for Multi-Gram Synthesis Workflows

1,3-Diphenyl-1H-pyrazol-5-amine is available in bulk quantities (1 g, 5 g, 25 g) at competitive pricing, with a cost of approximately $70 per 5 g [1]. In contrast, the structurally similar 3-methyl-1-phenyl-1H-pyrazol-5-amine is less widely stocked in bulk and typically commands a higher unit price . Furthermore, the compound's synthesis is well-established and scalable, with reported yields of ~50% for direct functionalization to 4,5-diaminopyrazoles [2], enabling cost-effective multi-gram derivatization campaigns.

synthesis cost efficiency procurement

Distinct Synthetic Utility in Pyrazolo[3,4-b]pyridine Formation Versus Alkyl-Substituted Analogs

1,3-Diphenyl-1H-pyrazol-5-amine reacts with α,β-unsaturated carbonyl compounds to yield pyrazolo[3,4-b]pyridine derivatives in 68–76% yield [1]. Under identical conditions, 3-methyl-1-phenyl-1H-pyrazol-5-amine affords a different product distribution, with the methyl group promoting cyclization to pyrazolo[1,5-a]pyrimidines instead [2]. This chemo-divergence underscores the unique synthetic pathway accessible only with the 1,3-diphenyl scaffold.

heterocyclic synthesis fused pyrazoles organic chemistry

Lower Cytotoxicity Profile in Mammalian Cells Compared to Structural Congeners

In a comparative cytotoxicity evaluation using HEK293 cells, 1,3-diphenyl-1H-pyrazol-5-amine exhibited an LC50 (lethal concentration 50%) of >200 μM, indicating a favorable safety margin [1]. By contrast, the closely related 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative displayed an LC50 of 78 μM, reflecting approximately 2.6-fold higher cytotoxicity [1]. This lower inherent toxicity makes the parent amine a safer scaffold for medicinal chemistry optimization and reduces confounding toxicity in cell-based assays.

cytotoxicity drug safety HEK293

Verified High-Value Application Scenarios for 1,3-Diphenyl-1H-pyrazol-5-amine Based on Quantitative Evidence


Discovery and Optimization of Selective GIRK Channel Modulators

Utilize 1,3-diphenyl-1H-pyrazol-5-amine as the core scaffold for generating potent and selective GIRK channel inhibitors. The diphenyl substitution pattern is essential for achieving sub-micromolar potency (IC50 = 0.8 μM) via π–π stacking interactions with channel pore residues, a feature absent in mono-phenyl analogs [1][2]. This application directly addresses the need for novel therapeutics in neurological disorders such as epilepsy and addiction.

Synthesis of Pyrazolo[3,4-b]pyridine Fused Heterocycles for Kinase Inhibitor Libraries

Employ 1,3-diphenyl-1H-pyrazol-5-amine in the condensation with α,β-unsaturated carbonyl compounds to generate pyrazolo[3,4-b]pyridine derivatives in high yield (68–76%). This reaction pathway is exclusive to the 1,3-diphenyl substitution pattern and cannot be replicated with alkyl-substituted aminopyrazoles [3]. The resulting fused heterocycles serve as privileged kinase inhibitor scaffolds, relevant to oncology and inflammation research.

Antimicrobial Lead Discovery Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

Leverage the validated antibacterial activity of 1,3-diphenyl-1H-pyrazol-5-amine (MIC = 32 μg/mL against S. aureus) as a starting point for medicinal chemistry optimization. The compound's favorable cytotoxicity profile (LC50 > 200 μM in HEK293 cells) provides a therapeutic window suitable for further lead development [4]. This scenario supports the discovery of novel anti-infectives to combat antibiotic resistance.

Gram-Scale Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles for Agrochemical Development

Procure 1,3-diphenyl-1H-pyrazol-5-amine in bulk quantities (≥97% purity) for the cost-effective, multi-gram synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. These derivatives are key intermediates in the development of novel herbicides and fungicides [5]. The compound's established synthetic protocols and competitive pricing (~$70 per 5 g) make it an economically viable building block for industrial agrochemical R&D [6].

Technical Documentation Hub

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